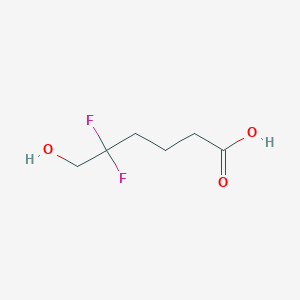

5,5-Difluoro-6-hydroxyhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoro-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZQFSPYJMDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 5,5-Difluoro-6-hydroxyhexanoic Acid

Introduction

This technical guide provides a summary of the known physical properties of 5,5-Difluoro-6-hydroxyhexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also presents computed data for structurally related analogs to offer a comparative context for researchers. The information is intended to support research and development activities where this compound may be of interest.

Core Physical Properties of this compound

Direct experimental data for this compound is scarce. The primary available information is its molecular weight.

Comparative Analysis with Structural Analogs

To provide a more comprehensive understanding, the physical properties of this compound are presented alongside data for two key analogs: 6-hydroxyhexanoic acid (the non-fluorinated parent compound) and 5,5-difluorohexanoic acid (lacking the 6-hydroxy group). This comparison allows for an estimation of the effects of fluorination and hydroxylation on the molecule's physical characteristics.

Data Presentation: Physical Properties of this compound and Analogs

| Property | This compound | 5,5-Difluorohexanoic Acid (Analog) | 6-Hydroxyhexanoic Acid (Analog) |

| CAS Number | 2247107-02-2[1] | 372-67-8 | 1191-25-9[2] |

| Molecular Formula | C₆H₁₀F₂O₃ | C₆H₁₀F₂O₂[3] | C₆H₁₂O₃[2] |

| Molecular Weight | 168.14 g/mol [1] | 152.14 g/mol [3] | 132.16 g/mol [2] |

| Melting Point | Data Not Available | Data Not Available | 40-41 °C[2] |

| Boiling Point | Data Not Available | Data Not Available | 89-90 °C at 1 Torr[2] |

| XLogP3 | Data Not Available | 1.5 (Computed)[3] | -0.4 (Computed) |

| Appearance | Data Not Available | Data Not Available | Solid |

Note: "Data Not Available" indicates that no reliable experimental or computed data was found in the public domain at the time of this report. Data for analogs is provided for comparative purposes and should be interpreted with caution.

Experimental Protocols

As no specific experimental studies on the physical properties of this compound were identified, this section outlines generalized protocols for determining key physical characteristics.

Determination of Melting Point

A standard method for determining the melting point of a solid compound is through capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Determination of Boiling Point

For non-volatile liquids, the boiling point can be determined using distillation. For smaller quantities, a micro boiling point determination method can be employed.

-

Apparatus Setup: A small amount of the liquid is placed in a test tube with an inverted capillary tube.

-

Heating: The test tube is heated in a controlled manner using a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then slowly reduced.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualizations

Logical Relationships of Target Compound and Analogs

The following diagram illustrates the structural relationships between this compound and the analogs discussed in this guide.

References

5,5-Difluoro-6-hydroxyhexanoic acid chemical structure and bonding

An In-depth Technical Guide on the Core Chemical Structure and Bonding of 5,5-Difluoro-6-hydroxyhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic molecule featuring a hexanoic acid backbone modified with geminal fluorine atoms and a terminal hydroxyl group. This guide delineates its chemical structure, explores the nuanced bonding characteristics influenced by its functional groups, and provides a comparative analysis with structurally related compounds. Due to the limited direct experimental data on the title compound, this paper leverages data from analogous molecules to infer its physicochemical properties and potential synthetic pathways. This document serves as a foundational resource for researchers interested in the application of this and similar fluorinated hydroxy acids in medicinal chemistry and materials science.

Chemical Structure

The molecular structure of this compound consists of a six-carbon carboxylic acid chain. The carboxyl group (-COOH) is located at C-1. The key functionalizations are at the C-5 and C-6 positions, with two fluorine atoms attached to C-5 and a hydroxyl group (-OH) at C-6.

The systematic IUPAC name for this compound is this compound. The structure incorporates several key features that dictate its chemical behavior: a carboxylic acid head, a flexible aliphatic chain, a gem-difluoro group, and a primary alcohol.

Caption: 2D structure of this compound.

Bonding and Molecular Geometry

The introduction of fluorine and hydroxyl groups significantly influences the electronic properties and conformation of the hexanoic acid chain.

-

C-F Bonds: The carbon-fluorine bonds at the C-5 position are highly polarized and strong. The high electronegativity of fluorine withdraws electron density from the carbon atom, creating a localized dipole. This inductive effect can influence the acidity of the nearby hydroxyl proton and the carboxylic acid proton.

-

Gem-Difluoro Group: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) sterically shields the C-5 position. This group also affects the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

-

C-O and O-H Bonds: The terminal C-6 hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pairs on the oxygen). This feature will enhance the molecule's hydrophilicity.

-

Carboxylic Acid Group: The C-1 carboxyl group is planar and can participate in hydrogen bonding as both a donor and an acceptor. It is the primary site of acidity in the molecule.

-

Conformational Flexibility: The aliphatic chain allows for considerable conformational freedom. However, intramolecular hydrogen bonding between the terminal hydroxyl group and one of the fluorine atoms or the carboxylic acid group could favor specific folded conformations in certain environments.

Comparative Physicochemical Data

| Property | 5,5-Difluorohexanoic acid | 6-Hydroxyhexanoic Acid | 5-Hydroxyhexanoic acid |

| Molecular Formula | C₆H₁₀F₂O₂[1] | C₆H₁₂O₃[2] | C₆H₁₂O₃[3] |

| Molecular Weight | 152.14 g/mol [1] | 132.16 g/mol [2] | 132.16 g/mol [3] |

| XLogP3 | 1.5[1] | -0.4[2] | 0.2[3] |

| Hydrogen Bond Donors | 1[1] | 2[2] | 2[3] |

| Hydrogen Bond Acceptors | 2[1] | 3[2] | 3[3] |

| Boiling Point | Not available | 89-90 °C at 1 Torr[4] | Not available |

| Melting Point | Not available | 40-41 °C[4] | Not available |

Based on this comparative data, it is anticipated that this compound will have a molecular weight of approximately 170.13 g/mol . Its lipophilicity (LogP) is expected to be intermediate between that of 5,5-difluorohexanoic acid and the hydroxyhexanoic acids, due to the opposing effects of the hydrophobic fluorine atoms and the hydrophilic hydroxyl group. The presence of both a carboxylic acid and a hydroxyl group will allow it to act as both a hydrogen bond donor and acceptor.

Experimental Protocols

As of the date of this document, specific experimental protocols for the synthesis and analysis of this compound have not been published in peer-reviewed literature. Researchers aiming to work with this molecule may need to develop novel synthetic routes or adapt existing methodologies.

Potential Synthetic Approaches

The synthesis of related fluorinated compounds often involves deoxofluorination or the use of fluorinated building blocks.[5] A plausible synthetic strategy for this compound could start from a precursor with a ketone at the C-5 position and a protected alcohol at C-6, followed by deoxofluorination and subsequent deprotection.

Biocatalytic routes, which have been explored for the synthesis of 6-hydroxyhexanoic acid from cyclohexane or 1,6-hexanediol, could also be investigated.[6][7] Genetically engineered microorganisms could potentially be designed to perform selective hydroxylation and fluorination on a suitable precursor, offering a more sustainable synthetic pathway.

References

- 1. 5,5-Difluorohexanoic acid | C6H10F2O2 | CID 53418167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

Spectroscopic Characterization of 5,5-Difluoro-6-hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,5-Difluoro-6-hydroxyhexanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to guide researchers in the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | ddd | 1H | H-6 |

| ~2.3 - 2.5 | t | 2H | H-2 |

| ~1.8 - 2.0 | m | 2H | H-4 |

| ~1.6 - 1.8 | m | 2H | H-3 |

| ~11.0 - 12.0 | br s | 1H | COOH |

| ~2.5 - 3.5 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 - 180 | C-1 (COOH) |

| ~122 - 126 (t) | C-5 (CF₂) |

| ~70 - 73 (t) | C-6 (CHOH) |

| ~33 - 36 | C-2 |

| ~30 - 33 (t) | C-4 |

| ~20 - 23 | C-3 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | dt | 2F |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1300 - 1450 | Medium | C-H bend |

| 1100 - 1250 | Strong | C-F stretch |

| ~1050 | Medium | C-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization, Negative Mode)

| m/z | Ion |

| 167.05 | [M-H]⁻ |

| 149.04 | [M-H-H₂O]⁻ |

| 121.05 | [M-H-HCOOH]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation:

-

500 MHz NMR Spectrometer with a multinuclear probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 200 ppm.

-

Number of Scans: 64.

-

Relaxation Delay: 2 seconds.

-

Referencing: Use an external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v).

-

Add a trace amount of ammonium hydroxide to facilitate deprotonation for negative ion mode.

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI⁻.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Solubility of 5,5-Difluoro-6-hydroxyhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5,5-Difluoro-6-hydroxyhexanoic acid in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from analogous fluorinated and non-fluorinated carboxylic acids to predict its solubility behavior. Furthermore, it outlines a standardized experimental protocol for determining solubility, offering a practical framework for researchers.

Predicted Solubility Profile of this compound

The molecule possesses both polar (carboxylic acid, hydroxyl group) and non-polar (carbon chain) characteristics, as well as the unique influence of fluorination. The presence of the hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The fluorine atoms can increase the compound's polarity and also lead to specific interactions, sometimes favoring solubility in fluorinated solvents, a principle applied in "fluorous chemistry"[1].

Generally, the solubility of carboxylic acids in water decreases as the carbon chain length increases[2]. The presence of polar functional groups like the hydroxyl group can counteract this trend. It is also known that the solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of water[3].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the acid. DMSO is often an excellent solvent for a wide range of organic compounds[4]. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, due to the carboxylic acid and hydroxyl groups, will likely limit its solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and can often dissolve compounds with a balance of polar and non-polar features. Some solid carboxylic acids may have low solubility in CDCl3[5]. |

| Ethers | Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors, potentially interacting with the hydroxyl and carboxylic acid protons. |

Experimental Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility testing[6][7].

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a test tube or vial.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable detector) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow for Solubility Determination

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 4. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Acidity and pKa of 5,5-Difluoro-6-hydroxyhexanoic acid

An In-depth Technical Guide to the Acidity and pKa of 5,5-Difluoro-6-hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive overview of the acidity and pKa of this compound. Due to the absence of direct experimental data for this specific molecule in the public domain, this document focuses on its predicted acidity based on structural analogs, details robust experimental protocols for its empirical determination, and discusses its potential biological relevance. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated carboxylic acids in pharmaceutical and life sciences.

Introduction to Acidity and pKa

This compound is a structurally unique molecule containing a carboxylic acid functional group, a difluorinated carbon at the 5-position, and a hydroxyl group at the 6-position. The acidity of the carboxylic acid group, quantified by its pKa value, is significantly influenced by the presence of these neighboring functional groups. The pKa is the pH at which the acid is 50% dissociated in an aqueous solution. For drug candidates, the pKa determines the charge state of the molecule at physiological pH (approximately 7.4), which in turn governs its ability to cross biological membranes and interact with molecular targets. The strong electron-withdrawing nature of fluorine atoms is expected to have a profound impact on the acidity of the carboxylic acid proton.

Physicochemical Properties and Predicted Acidity

Computational studies on perfluoroalkyl carboxylic acids (PFCAs) have shown that increasing the fluorine content and proximity to the carboxylic acid group drastically increases acidity. For instance, the pKa of many short-chain PFCAs is estimated to be around 0.[1][2][3] While this compound is not perfluorinated, the gem-difluoro group is expected to significantly lower the pKa from that of a typical alkanoic acid (pKa ~4.8).

Caption: Factors influencing the acidity of this compound.

Table 1: Experimental and Computationally Estimated pKa Values of Related Fluorinated Carboxylic Acids

| Compound | Structure | pKa Value | Method | Reference |

| Perfluorooctanoic acid (PFOA) | C7F15COOH | ~ -0.5 | Estimation | [4] |

| Perfluorohexanoic acid (PFHxA) | C5F11COOH | -0.16 | Computational (SPARC) | [2] |

| Trifluoroacetic acid | CF3COOH | ~ 0 | Experimental | [1] |

| Perfluoropentanoic acid | C4F9COOH | -0.1 | Computational (SPARC) | [5] |

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[6][7]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[7] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH with a calibrated pH meter.[8][9]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]

-

Accurately weigh and dissolve a sample of this compound to create a solution of known concentration (e.g., 1 mM).[9]

-

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[8]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.[8]

-

Add the KCl solution to maintain ionic strength.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[9]

-

Immerse the calibrated pH electrode into the solution.

-

If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.[8]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.[8]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point on the titration curve.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Spectrophotometric Titration

This method is suitable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[7] A chromophore near the ionization site is required.[6]

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Spectral Acquisition:

-

Dissolve the analyte in each buffer solution to a constant concentration.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte.[6][10]

-

Computational Approaches for pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa. These methods, ranging from semi-empirical to density functional theory (DFT), calculate the energetics of the dissociation reaction in a solvent model.[1][2] While these approaches can sometimes be unreliable for complex molecules, they are useful for understanding trends within a series of compounds and for guiding experimental design.[5][6] Various software packages and online servers are available for performing such calculations.

Potential Biological Significance

While no specific signaling pathways involving this compound have been documented, its structural similarity to endogenous fatty acids suggests potential interactions with pathways of lipid metabolism and signaling. Fluorinated analogs of natural products are often used as tools to probe biological systems or as therapeutic agents.

-

Fatty Acid Metabolism: Fatty acids are key players in energy storage and cellular signaling. The introduction of fluorine can alter how the molecule is recognized and processed by enzymes involved in fatty acid oxidation or synthesis.[11]

-

Signaling Pathways: Fatty acids and their derivatives can act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs).[11] The unique electronic and steric properties of a fluorinated analog could modulate its binding to and activation of such receptors.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability. This can be a desirable property in drug candidates, prolonging their half-life in vivo.

Caption: A simplified diagram of potential fatty acid signaling and metabolic pathways.

Conclusion

While the precise pKa of this compound has yet to be reported, its chemical structure strongly suggests it is a significantly stronger acid than its non-fluorinated counterpart. The powerful inductive effect of the gem-difluoro group is the primary determinant of its enhanced acidity. This guide provides the theoretical basis for this prediction and outlines detailed, robust experimental protocols, such as potentiometric titration, that can be employed for its accurate determination. Understanding the pKa of this and similar fluorinated molecules is fundamental for their rational application in drug design and as chemical probes in biological research.

References

- 1. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. google.com [google.com]

- 11. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 5,5-Difluoro-6-hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Difluoro-6-hydroxyhexanoic acid is a partially fluorinated carboxylic acid with potential applications in pharmaceuticals and materials science. The presence of gem-difluoro functionality and a terminal hydroxyl group imparts unique chemical and physical properties. Understanding the thermal stability and decomposition profile of this molecule is crucial for its safe handling, processing, and for predicting its shelf-life and degradation products in various applications.

The carbon-fluorine bond is exceptionally strong, which generally enhances the thermal stability of fluorinated compounds. However, the presence of a hydroxyl group and a carboxylic acid moiety introduces potential sites for thermal degradation. This guide explores the likely thermal behavior of this compound based on analogous compounds.

Predicted Thermal Stability and Decomposition

The thermal decomposition of this compound is likely to be a complex process involving multiple pathways. Based on studies of similar fluorinated organic acids, the initiation of decomposition is expected to occur at elevated temperatures.

Potential Decomposition Pathways

Several decomposition pathways can be postulated for this compound, primarily involving the carboxylic acid and hydroxyl functional groups, as well as the carbon-carbon bonds weakened by the presence of electronegative fluorine atoms.

-

Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a common thermal degradation route for many carboxylic acids. This would lead to the formation of 5,5-difluoro-1-hexanol.

-

Dehydration: Intramolecular or intermolecular dehydration involving the hydroxyl and carboxylic acid groups could occur, potentially leading to the formation of lactones or polyesters.

-

C-C Bond Cleavage: The carbon-carbon bond adjacent to the difluorinated carbon may be susceptible to cleavage at high temperatures. Theoretical studies on perfluorinated carboxylic acids suggest that the bond between the alpha-carbon and the carboxylic group is a potential weak point.[1][2]

-

HF Elimination: While less likely at moderate temperatures compared to fully perfluorinated compounds, the elimination of hydrogen fluoride (HF) is a possibility at higher temperatures, especially in the presence of catalysts or impurities.

Quantitative Data on Thermal Stability (Illustrative)

The following tables present illustrative quantitative data for the thermal analysis of this compound. These values are hypothetical and should be experimentally determined. They are based on typical ranges observed for similar partially fluorinated organic acids.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Illustrative) | Conditions |

| Onset Decomposition Temperature (Tonset) | 220 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature at 5% Mass Loss (T5%) | 235 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature at 50% Mass Loss (T50%) | 280 °C | 10 °C/min, Nitrogen atmosphere |

| Residual Mass at 500 °C | < 5% | 10 °C/min, Nitrogen atmosphere |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value (Illustrative) | Conditions |

| Melting Point (Tm) | 85 °C | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Fusion (ΔHf) | 25 kJ/mol | 10 °C/min, Nitrogen atmosphere |

| Decomposition Exotherm Peak | 290 °C | 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature and other relevant mass loss temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow to the sample as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and any exotherms that may indicate decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously analyze the evolved gases from the TGA furnace using the MS or FTIR.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve to identify the decomposition products.

Visualizations

The following diagrams illustrate a potential decomposition pathway and a general workflow for assessing thermal stability.

Caption: Postulated decomposition pathways for this compound.

Caption: Experimental workflow for assessing thermal stability.

References

The Role of Fluorine in Modulating Carboxylic Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are fundamental functional groups in a vast array of pharmaceuticals, contributing to target binding, solubility, and overall pharmacokinetic profiles. The strategic modification of these molecules is a cornerstone of modern drug design. Among the various chemical tools available, the introduction of fluorine atoms has emerged as a powerful strategy to fine-tune the properties of carboxylic acids, thereby enhancing drug efficacy and safety. Fluorine's unique and potent electronic properties allow for the modulation of acidity, lipophilicity, metabolic stability, and binding interactions in ways that are often not achievable with other halogens or functional groups. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the physicochemical and pharmacological properties of carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Impact on Acidity (pKa)

The most dramatic effect of fluorinating a carboxylic acid is the significant increase in its acidity, as reflected by a decrease in its pKa value. This phenomenon is primarily attributed to the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atom. By pulling electron density away from the carboxylate group, fluorine stabilizes the conjugate base, thereby facilitating the release of a proton.[1][2][3] This effect is cumulative, with each additional fluorine atom causing a further decrease in the pKa.

The increased acidity of fluorinated carboxylic acids can have profound implications for drug design. A lower pKa can influence a drug's solubility, absorption, and, crucially, its interaction with biological targets at physiological pH. By ensuring the carboxylate group is in its ionized form, its potential to form strong ionic bonds or salt bridges with positively charged residues in a protein's active site is maximized.

Data Presentation: pKa of Fluorinated Acetic Acids

The following table summarizes the experimentally determined pKa values for acetic acid and its fluorinated analogs, clearly demonstrating the impact of fluorination on acidity.

| Compound Name | Chemical Formula | pKa Value |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | CH₂FCOOH | 2.59 |

| Difluoroacetic Acid | CHF₂COOH | 1.33 |

| Trifluoroacetic Acid | CF₃COOH | 0.23 |

Sources: PubChem CID 176, 5237, 9788, 6422

Visualization: Fluorine's Inductive Effect on Acidity

Impact on Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The effect of fluorination on the lipophilicity of carboxylic acids is more nuanced than its effect on acidity. While fluorine is the most electronegative element, its impact on LogP is context-dependent. The introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease lipophilicity depending on the overall molecular environment.[5]

Generally, replacing a hydrogen atom with a fluorine atom can increase lipophilicity by reducing the polarity of C-H bonds and creating a more hydrophobic surface. However, the strong inductive effect of fluorine can also increase the acidity of the carboxylic acid, leading to a higher proportion of the ionized, more water-soluble form at a given pH, which can, in turn, decrease the overall LogP.

Data Presentation: LogP of Fluorinated Acetic Acids

The table below presents the experimental or estimated LogP values for acetic acid and its fluorinated derivatives, illustrating the complex relationship between fluorination and lipophilicity.

| Compound Name | Chemical Formula | LogP Value |

| Acetic Acid | CH₃COOH | -0.17 |

| Fluoroacetic Acid | CH₂FCOOH | -0.06 (estimated) |

| Difluoroacetic Acid | CHF₂COOH | 0.60 |

| Trifluoroacetic Acid | CF₃COOH | -2.1 |

Sources: PubChem CID 176, 5237, 9788, 6422; Cheméo

Impact on Metabolic Stability

Enhancing a drug's metabolic stability is a primary objective in drug development to ensure a longer half-life and sustained therapeutic effect. Fluorination is a widely employed and effective strategy to block metabolic degradation. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][6]

By strategically placing fluorine atoms at metabolically labile positions, such as those susceptible to oxidation by cytochrome P450 (CYP) enzymes, medicinal chemists can effectively shield the molecule from metabolic attack.[6][7] This "metabolic blocking" can significantly improve a drug's pharmacokinetic profile.

Case Study: Diclofenac

A compelling example of this strategy is seen in the development of analogs of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Diclofenac, a carboxylic acid-containing drug, is known to undergo metabolic oxidation at the 4'-position of one of its aromatic rings, leading to the formation of reactive metabolites. Studies have shown that introducing a fluorine atom at this 4'-position renders the molecule highly stable against CYP-mediated oxidation.[8][9] Further, fluorination at the benzylic position has been shown to increase resistance to glucuronidation, another major metabolic pathway for carboxylic acids.[8]

Data Presentation: Metabolic Stability of Diclofenac Analogs

The following table summarizes the metabolic stability of diclofenac and its fluorinated analogs in human liver microsomes, demonstrating the protective effect of fluorination.

| Compound | Position of Fluorine | Remaining Parent Compound after 60 min (%) |

| Diclofenac | None | 15.4 |

| 4'-Fluoro-diclofenac | 4' | 85.1 |

| 5-Fluoro-diclofenac | 5 | 25.6 |

Source: Adapted from Tateishi, Y. et al. (2020). ACS Omega.

Visualization: Metabolic Blocking by Fluorination

Impact on Binding Interactions

Beyond modulating physicochemical properties, fluorine can directly participate in and enhance binding interactions between a drug and its target protein. While the C-F bond is generally considered a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with the electron-deficient carbon atoms of backbone amide carbonyl groups (C-F···C=O). These interactions, though weaker than classical hydrogen bonds, can be numerous and contribute significantly to binding affinity.

The altered electronic profile of a fluorinated carboxylate can also lead to stronger and more specific electrostatic interactions with positively charged amino acid residues like arginine and lysine.

Case Study: Menin-MLL Inhibitors

The crystal structure of the menin-MLL inhibitor MI-503 (PDB ID: 4X5Y) provides an excellent illustration of fluorine's role in binding. Although MI-503 is not a carboxylic acid, the interactions of its trifluoroethyl group are highly relevant. The inhibitor binds to a pocket on the menin protein, and its trifluoroethyl group forms a hydrogen bond with the side chain of Tyr276.[8] This specific interaction contributes to the high potency of the inhibitor. This example highlights how fluorinated moieties can be strategically employed to form specific, affinity-enhancing interactions with a protein target.

Visualization: Fluorine-Mediated Binding Interactions

Experimental Protocols

Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.

-

Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as the base is added. The pKa is the pH at which the carboxylic acid is half-neutralized.

-

Methodology:

-

Preparation: A precise amount of the carboxylic acid is dissolved in deionized water to a known concentration (typically 0.01-0.1 M).

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: The carboxylic acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is identified. The pKa is determined as the pH at the half-equivalence point.

-

Determination of Lipophilicity (LogP): Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[4]

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.

-

Methodology:

-

Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. A stock solution of the carboxylic acid is prepared in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the stock solution is added to a flask containing known volumes of both the pre-saturated n-octanol and water. The flask is sealed and shaken vigorously for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: A sample is carefully taken from each phase. The concentration of the carboxylic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

-

Determination of Metabolic Stability: Microsomal Stability Assay

The in vitro microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

-

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

-

Methodology:

-

Preparation: Liver microsomes (e.g., human, rat) are thawed and diluted in a suitable buffer (e.g., phosphate buffer). A solution of the test compound is prepared.

-

Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by adding a cofactor, typically NADPH. The mixture is incubated at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Conclusion

The strategic incorporation of fluorine into carboxylic acid-containing molecules is a versatile and powerful tool in modern drug discovery. Fluorination provides a means to rationally modulate key physicochemical and pharmacological properties. The strong inductive effect of fluorine significantly increases acidity, which can enhance binding to target proteins. Its influence on lipophilicity, while complex, offers another avenue for optimizing a drug's ADME profile. Perhaps most impactfully, fluorine serves as an effective metabolic blocker, increasing a drug's in vivo stability and duration of action. Furthermore, fluorine's ability to participate in unique non-covalent interactions can be harnessed to improve binding affinity and selectivity. A thorough understanding of these principles, supported by robust experimental data, empowers researchers to design more effective and safer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

5,5-Difluoro-6-hydroxyhexanoic Acid: A Bioisosteric Approach to Modulating Prostaglandin F2α Receptor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a well-established strategy in medicinal chemistry to overcome liabilities associated with this functional group, such as poor metabolic stability and unfavorable pharmacokinetic profiles. This technical guide explores the potential of 5,5-difluoro-6-hydroxyhexanoic acid as a bioisostere of a terminal carboxylic acid, with a focus on its application as a modulator of the prostaglandin F2α (FP) receptor. The introduction of a gem-difluoro group adjacent to a hydroxyl group is hypothesized to mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while offering improved physicochemical and pharmacological properties. This document provides a comprehensive overview of the rationale, potential synthetic routes, and methodologies for evaluating the biological activity of this compound.

Introduction: The Carboxylic Acid Bioisostere Strategy

Carboxylic acids are prevalent functional groups in a vast number of biologically active molecules, engaging in crucial interactions with their protein targets. However, their inherent properties, such as high polarity and susceptibility to metabolic conjugation (e.g., glucuronidation), can limit oral bioavailability and lead to rapid clearance.[1] Bioisosteric replacement of the carboxylic acid group aims to retain the desired pharmacological activity while improving the drug-like properties of the molecule.[1]

The gem-difluoro group has emerged as a compelling bioisostere for various functional groups. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity of neighboring protons and alter the molecule's conformation and lipophilicity.[2] In the case of this compound, the gem-difluoro substitution is positioned to influence the acidity of the C6-hydroxyl group, potentially enabling it to act as a mimic of a carboxylic acid.

Physicochemical Properties: A Comparative Analysis

The introduction of fluorine atoms can have a profound impact on a molecule's physicochemical properties. The table below presents a comparison of the calculated properties for 6-hydroxyhexanoic acid and its difluorinated analog.

| Property | 6-Hydroxyhexanoic Acid | 5,5-Difluorohexanoic Acid |

| Molecular Formula | C6H12O3 | C6H10F2O2 |

| Molecular Weight ( g/mol ) | 132.16[3] | 152.14[4] |

| XLogP3 | -0.4[3] | 1.5[4] |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 2 |

| Polar Surface Area (Ų) | 57.5[3] | 37.3[4] |

Note: Data for this compound is not directly available in public databases. The data for 5,5-difluorohexanoic acid is presented as a close analog to illustrate the potential impact of gem-difluorination.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of a Keto-ester Precursor: A suitable starting material, such as a protected 6-hydroxyhexanoate, would be oxidized to the corresponding ketone at the 5-position.

Step 2: Gem-Difluorination: The keto-ester would then be subjected to deoxofluorination. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or one of its safer analogs. The reaction would likely be carried out in an inert solvent like dichloromethane at low temperatures.

Step 3: Reduction of the Aldehyde/Ketone: Following successful difluorination, the aldehyde or ketone at the 6-position would be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Step 4: Ester Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by saponification with a base like lithium hydroxide or sodium hydroxide, followed by acidic workup.

Purification and Characterization: The final product would be purified using techniques such as column chromatography and/or recrystallization. Characterization would be performed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Biological Activity at the Prostaglandin F2α Receptor

Prostaglandin F2α Receptor Signaling Pathway

The prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Upon agonist binding, the FP receptor primarily couples to Gq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: Prostaglandin F2α (FP) receptor signaling pathway.

Quantitative Biological Data

Quantitative in vitro data for this compound at the FP receptor is not publicly available. The following table is a representative example of the type of data that would be generated to characterize this compound.

| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Activity (EC50, nM) |

| Prostaglandin F2α | [Typical literature value, e.g., 5] | [Typical literature value, e.g., 10] |

| 6-Hydroxyhexanoic Acid | [Expected to be inactive or very low affinity] | [Expected to be inactive] |

| This compound | [Hypothetical Value, e.g., 50-500] | [Hypothetical Value, e.g., 100-1000] |

Experimental Protocol for In Vitro Biological Evaluation

FP Receptor Binding Assay (Competitive Radioligand Binding):

-

Membrane Preparation: Membranes from cells stably expressing the human FP receptor would be prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) would be used.

-

Radioligand: A radiolabeled FP receptor antagonist (e.g., [³H]-AL8810) would be used.

-

Competition Assay: A fixed concentration of the radioligand would be incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture would be incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.

-

Detection: The amount of bound radioactivity would be quantified using liquid scintillation counting.

-

Data Analysis: The data would be analyzed using non-linear regression to determine the IC50, which would then be converted to the binding affinity (Ki) using the Cheng-Prusoff equation.

FP Receptor Functional Assay (Calcium Mobilization):

-

Cell Culture: Cells expressing the FP receptor (e.g., HEK293 or CHO cells) would be cultured and seeded into microplates.

-

Calcium-sensitive Dye Loading: The cells would be loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound would be added to the cells at various concentrations.

-

Fluorescence Measurement: The change in intracellular calcium concentration would be measured using a fluorescence plate reader.

-

Data Analysis: The dose-response curve would be plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) would be determined.

Conclusion and Future Directions

The concept of using this compound as a carboxylic acid bioisostere for targeting the FP receptor is a promising strategy in drug discovery. The gem-difluoro group has the potential to confer improved metabolic stability and pharmacokinetic properties compared to a traditional carboxylic acid, while maintaining the necessary interactions for receptor activation. The successful synthesis and biological evaluation of this compound are critical next steps. Future work should focus on obtaining empirical data to validate the hypotheses presented in this guide. This includes a robust synthetic route, comprehensive in vitro and in vivo pharmacological profiling, and a detailed assessment of its ADME properties. The insights gained from such studies will be invaluable for the design of novel and improved modulators of the prostaglandin F2α receptor.

References

Conformational Analysis of Fluorinated Alkanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into alkanoic acids profoundly influences their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These changes are intrinsically linked to the molecule's conformational preferences. Understanding the three-dimensional structure and dynamic behavior of fluorinated alkanoic acids is therefore critical for rational drug design and materials science. This technical guide provides an in-depth overview of the core experimental and computational methodologies employed in the conformational analysis of these molecules. It details experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, summarizes key quantitative data, and outlines the workflow for computational modeling, offering a comprehensive resource for professionals in the field.

Introduction: The Fluorine Factor in Conformational Control

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—exert significant stereoelectronic effects on molecular structure.[1][2] In an aliphatic chain, these effects can alter gauche/anti preferences and create specific intramolecular interactions, such as C–H···F hydrogen bonds, which stabilize certain conformations.[3] For alkanoic acids, the interplay between the fluorinated alkyl chain and the carboxylic acid group's own conformational isomers (syn- and anti-periplanar) results in a complex but analyzable energetic landscape.[4][5] This analysis is crucial as the dominant conformation often dictates biological activity and material properties.

Core Concepts in Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds.[6]

-

Dihedral Angle (Torsional Angle): The angle between two planes, each defined by three atoms. In alkanes, this describes the rotation around a C-C bond.[7] Key conformations are staggered (more stable) and eclipsed (less stable).[8]

-

Torsional Strain: The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms.[7]

-

Steric Interactions: Repulsive forces that occur when non-bonded atoms are forced into close proximity. In fluorinated compounds, this is balanced against stereoelectronic effects like the "gauche effect" observed in systems like 1,2-difluoroethane.[9]

-

Syn- and Anti-periplanar Carboxylic Acids: The carboxyl group itself can exist in two main planar conformations: a lower-energy syn form and a higher-energy anti form, which can be influenced by the solvent and intramolecular interactions.[4][5][10]

Experimental Methodologies and Protocols

A combined approach using multiple experimental techniques alongside computational methods provides the most robust conformational analysis.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F NMR, is the most powerful tool for studying fluorinated molecules in solution.[12] The large chemical shift dispersion of ¹⁹F (~700 ppm) minimizes signal overlap, and its 100% natural abundance provides high sensitivity.[1][2]

Key Experiments:

-

¹⁹F NMR: Directly observes the fluorine environments.

-

¹H NMR: Provides information on protons, with chemical shifts influenced by nearby fluorine atoms.

-

Heteronuclear Correlation (e.g., ¹H-¹⁹F HETCOR, ¹H-¹³C HSQC): Establishes connectivity between different nuclei.[13]

-

J-Coupling Analysis: Scalar (through-bond) coupling constants, particularly ³JHH, ³JHF, and ³JCF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[11] This allows for the determination of rotamer populations.

Experimental Protocol: NMR J-Coupling Analysis

-

Sample Preparation:

-

Dissolve the fluorinated alkanoic acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence conformational equilibria.[11]

-

Filter the solution into a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire high-resolution 1D ¹H and ¹⁹F spectra on a spectrometer operating at 400 MHz or higher.

-

Perform 2D experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, and ¹H-¹⁹F HOESY to achieve unambiguous assignment of all signals.

-

Measure the homonuclear (³JHH) and heteronuclear (²JHF, ³JHF, etc.) coupling constants from the 1D spectra. For complex, second-order spectra, quantum mechanical simulations may be necessary to extract accurate J-coupling values.[11][14]

-

-

Data Analysis:

-

Use the measured ³J values in a Karplus-type equation to calculate the dihedral angles or directly determine the population of major conformers (e.g., anti vs. gauche).

-

Compare the experimentally derived populations with those predicted by computational models.

-

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the vibrational modes of the carboxylic acid group, which differ between conformers.[15]

Key Spectral Regions:

-

O–H Stretch: A very broad absorption between 2500-3300 cm⁻¹.[15]

-

C=O Stretch: A strong absorption between 1700-1760 cm⁻¹. The exact frequency is sensitive to hydrogen bonding (dimeric vs. monomeric) and the local electronic environment, allowing for the differentiation of conformers.[4][10][15] For example, in formic acid, the syn and anti conformers show distinct C=O and O-H frequencies.[4]

Experimental Protocol: Matrix Isolation IR Spectroscopy

This technique allows for the study of individual molecules at very low temperatures, trapping them in an inert matrix and preventing interconversion.[5]

-

Sample Preparation: Prepare a gaseous mixture of the fluorinated alkanoic acid and an inert gas (e.g., argon, neon) at a high dilution ratio (e.g., 1:1000).

-

Matrix Deposition: Slowly deposit the gas mixture onto a cryogenic window (e.g., CsI) held at a very low temperature (~10-20 K).

-

Spectral Acquisition: Record the IR spectrum of the isolated molecules in the matrix.

-

Data Analysis:

-

Assign the observed vibrational bands to specific conformers by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods (e.g., DFT, MP2).[5]

-

Perform annealing experiments (controlled warming of the matrix) to observe the interconversion of higher-energy conformers to the more stable forms, confirming assignments.[5]

-

Computational Approaches

Computational chemistry is indispensable for predicting the structures and relative energies of all possible conformers.[16]

General Workflow:

-

Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all potential low-energy structures. This can be done using molecular mechanics or semi-empirical methods like GFN2-xTB.[17]

-

Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[18]

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[19] This also allows for the simulation of IR spectra.[5]

-

Solvation Modeling: If studying conformations in solution, apply a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent.[11]

-

Property Calculation: For the lowest energy conformers, calculate NMR parameters (chemical shifts, coupling constants) to compare with experimental data.[20]

Data Presentation & Interpretation

A key aspect of conformational analysis is the correlation of experimental and computational data. Quantitative results should be presented clearly for comparison.

Table 1: Example IR Frequencies for Carboxylic Acid Conformers

| Vibrational Mode | Syn-Conformer (cm⁻¹) | Anti-Conformer (cm⁻¹) | Reference |

| C=O Stretch | ~1730 | ~1754 | [4] |

| O-H Stretch | ~2430 | ~2380 | [4] |

| Note: Frequencies are for formic acid in deuterated acetonitrile and serve as an illustrative example. Actual values for fluorinated alkanoic acids will vary. |

Table 2: Example Calculated Conformational Energies and Populations for 2,3-Difluorobutane

| Diastereomer | Conformer | Relative Free Energy (kJ/mol) | Population (%) (in Vacuum) | Reference |

| meso | anti(F,F), anti(Me,Me) | 0.00 | 45 | [9] |

| gauche(F,F), anti(Me,Me) | 0.84 | 28 | [9] | |

| dl | anti(F,F), gauche(Me,Me) | 0.00 | 50 | [9] |

| gauche(F,F), anti(Me,Me) | 1.17 | 25 | [9] | |

| Note: Data for a model fluorinated alkane illustrates the type of data generated. The interplay of fluorine and methyl groups leads to complex population distributions. |

Visualizing Workflows and Relationships

Diagrams are essential for representing the logical flow of a comprehensive conformational analysis.

Caption: Integrated workflow for conformational analysis of fluorinated alkanoic acids.

Caption: Logical pathway for NMR data interpretation in conformational studies.

Conclusion

The conformational analysis of fluorinated alkanoic acids is a multifaceted task that relies on the synergy between high-resolution spectroscopic experiments and robust computational modeling. NMR spectroscopy provides invaluable data on solution-state structures through J-coupling analysis, while IR spectroscopy offers a sensitive probe for specific conformers, especially when combined with matrix isolation techniques. Quantum chemical calculations are essential for mapping the potential energy surface and providing theoretical data to support experimental assignments. A thorough understanding derived from these methods is fundamental to harnessing the full potential of fluorination in the design of advanced pharmaceuticals and materials.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Conformation analysis of a novel fluorinated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 20. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the core methodologies used to screen novel fluorinated compounds for biological activity, complete with detailed experimental protocols, structured data presentation, and visual representations of key signaling pathways and workflows.

Data Presentation: Biological Activity of Novel Fluorinated Compounds

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of a selection of recently developed fluorinated compounds.

Table 1: In Vitro Cytotoxicity of Fluorinated Compounds Against Various Cancer Cell Lines

| Compound Class | Compound Name/ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Hexahydroquinoline Derivatives | Compound 6i | Ishikawa | SRB | 7.2 | [3] |

| Compound 6l | Caco-2 | SRB | 9.66 | [3] | |

| Compound 6o | HT-29 | MTT | 9.39 | [3] | |

| Compound 6o | HCT-116 | MTT | 13.54 | [3] | |

| Aminophenylhydrazines | Compound 6 | A549 | ATP-based | 0.64 | [4] |

| Fluorinated Taxoids | SB-T-121402 | HCT-116 | Not Specified | 33.8 ± 3.33 | [5] |

| Fluorinated Benzofuran | Compound 1 | HCT116 | WST-1 | 19.5 | [6] |

| Compound 2 | HCT116 | WST-1 | 24.8 | [6] | |

| Cinnamide-Fluorinated Derivatives | Compound 6 | HepG2 | Not Specified | 4.23 | [7] |

| Fluorinated Pyrimidine Derivatives | 5-Fluorouracil | HCT 116 | MTT | 1.48 (5 days) | [8] |

| 5-Fluorouracil | HT-29 | MTT | 11.25 (5 days) | [8] |

Table 2: Enzyme Inhibition Data for Fluorinated Compounds

| Compound Class | Compound Name/ID | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |

| Quinazoline Derivatives | Compound 25g | EGFR (L858R/T790M/C797S) | Not Specified | Not Reported | More potent than 25a | [9] |

| Sulfonyl Fluoride Derivatives | UPR1444 (Compound 11) | EGFR (L858R/T790M/C797S) | Irreversible, Covalent | Not Reported | Potent | [10] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Compound 2 | CSNK2 | Not Specified | Not Reported | <10 (cellular) | [11] |

| Fluorinated Kinase Inhibitors | Compound 4 | LCK | ATP-competitive | Not Reported | 124 | [12] |

| Compound 4 | Aurora-A | ATP-competitive | Not Reported | 222 | [12] | |

| Compound 4 | Blk | ATP-competitive | Not Reported | 554 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel fluorinated compounds.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Test compound (fluorinated compound)

-

Control vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Prepare serial dilutions of the fluorinated test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or control vehicle.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]

Materials:

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris-base solution (10 mM, pH 10.5)

-

1% acetic acid solution

-

96-well plates

-

Test compound (fluorinated compound)

-

Control vehicle (e.g., DMSO)

-

Cell culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1-4).

-